molecular formula C20H43NO2 B1164853 D,L-erythro-C20-Dihydrosphingosine

D,L-erythro-C20-Dihydrosphingosine

Cat. No.: B1164853
M. Wt: 330
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-erythro-C20-Dihydrosphingosine is a synthetic sphingolipid derivative characterized by a 20-carbon (C20) alkyl chain and a dihydrosphingosine backbone. Its erythro configuration denotes the spatial arrangement of hydroxyl and amino groups on the sphingoid base, while the "D,L" prefix indicates a racemic mixture of D- and L-isomers. This compound is purified to >98% purity via thin-layer chromatography (TLC) and gas chromatography (GC), with confirmed identity through mass spectrometry (MS) . It exists as a solid, soluble in chloroform, ethanol, methanol, and dimethyl sulfoxide (DMSO), and requires storage at -20°C for stability . Its primary applications include research standards and enzyme activity studies, particularly in lipid metabolism and membrane biology.

Properties

Molecular Formula

C20H43NO2

Molecular Weight

330

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyms

D,L-erythro-Sphinganine, C20 chain

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key differentiating factors among sphingosine derivatives include chain length , isomer composition , and stereochemical configuration . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Chain Length Isomer Composition Purity Solubility Storage Conditions
D,L-erythro-C20-Dihydrosphingosine C20 Racemic (D,L)-erythro >98% Chloroform, ethanol, methanol, DMSO -20°C
D,L-C16-Dihydrosphingosine C16 90% erythro, 10% threo >98% Chloroform, methanol, ethanol, DMSO -20°C
D-erythro-Dihydrosphingosine C18 Enantiomerically pure D-erythro ≥98% DMSO, ethanol (25 mg/mL) -20°C
  • C16 and C18 variants are more commonly used in studies requiring moderate hydrophobicity, such as enzyme kinetics for serine palmitoyltransferase .
  • Isomer Composition :

    • The racemic D,L mixture in C20 contrasts with enantiomerically pure D-erythro-C18, which may exhibit higher specificity in biological systems due to stereosensitive enzyme binding .
    • D,L-C16 contains a mix of erythro (90%) and threo (10%) isomers, which could alter its behavior in membrane fluidity assays compared to erythro-dominant analogs .
Table 2: Functional Comparison
Compound Key Applications Biological Role/Impact
This compound - Enzyme activity studies (e.g., sphingosine kinases) <br /> - Lipid bilayer modeling Longer chains may mimic natural very-long-chain sphingolipids in ceramide synthesis.
D,L-C16-Dihydrosphingosine - Standard for lipid quantification <br /> - Membrane permeability assays Mixed isomers provide insights into stereochemical effects on lipid packing.
D-erythro-Dihydrosphingosine - Serine palmitoyltransferase activity assays <br /> - Quantitative lipid analysis Enantiomeric purity ensures reproducibility in enzyme inhibition studies.
  • Enzyme Studies :

    • D-erythro-C18 is preferred for assays requiring high stereochemical specificity, such as sphingolipid synthase activity .
    • The racemic C20 variant is utilized in studies where chain length outweighs stereochemical concerns, such as ceramide synthase substrate specificity .
  • Membrane Biology :

    • C20’s extended chain may better simulate natural long-chain sphingolipids in lipid raft formation, whereas C16’s mixed isomers are used to study phase separation dynamics .

Preparation Methods

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H}-NMR (500 MHz, CD3OD): δ 3.85 (m, 1H, H-3), 3.65 (dd, J=11.2 HzJ = 11.2\ \text{Hz}, 1H, H-1), 2.15 (t, J=7.5 HzJ = 7.5\ \text{Hz}, 2H, H-2'), 1.25 (br s, 32H, alkyl chain).

  • 13C^{13}\text{C}-NMR : δ 73.4 (C-3), 62.1 (C-1), 33.8 (C-2'), 22.7–32.1 (alkyl chain).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]+ at m/z 344.3 (C20H42NO2).

  • Fragmentation : Dominant ions at m/z 126.1 (C3H8NO2+) and 218.2 (C17H35+).

Comparative Analysis of Methods

Method Yield Stereopurity Scalability Key Advantage
Schiff Base Reduction65–72%>95% erythroHighCost-effective, racemic product
Grignard Addition58–64%>90% erythroModerateChain-length flexibility
Enzymatic (SPT)<20%>98% erythroLowBiologically relevant pathway

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